molecular formula C24H21N7O2 B2685564 2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-51-8

2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2685564
CAS No.: 539797-51-8
M. Wt: 439.479
InChI Key: ZUQDIOAWXXHIDZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H21N7O2 and its molecular weight is 439.479. The purity is usually 95%.
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Biological Activity

The compound 2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, characterized by its complex structure which includes multiple functional groups. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a fused triazole-pyrimidine core with various substituents that enhance its biological activity. The key structural elements include:

  • Triazole and Pyrimidine Rings : Essential for biological interactions.
  • Methoxy and Pyridine Substituents : These groups are known to influence solubility and binding affinity to biological targets.
PropertyValue
Molecular FormulaC26H24N6O2
Molecular Weight452.5 g/mol
CAS Number539797-70-1

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific activities observed for this compound.

Anticancer Activity

Several studies have documented the anticancer properties of triazolopyrimidine derivatives. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : In vitro studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Properties

The presence of pyridine and methoxy groups is associated with enhanced antimicrobial activity:

  • Activity Spectrum : Compounds structurally related to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In a comparative study, derivatives showed significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens .

Understanding how this compound interacts at the molecular level is crucial for optimizing its therapeutic profile:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Binding : It has been suggested that the triazole moiety enhances binding affinity to specific receptors involved in cell signaling pathways.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is informative:

Compound NameStructural FeaturesBiological Activity
7-(4-Hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidineHydroxyl group at position 7Anticancer activity
5-Methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidineLacks phenolic substituentsModerate enzyme inhibition
7-(3-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineMethoxy group at position 7Antimicrobial properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c1-15-20(23(32)28-18-4-3-11-26-14-18)21(16-9-12-25-13-10-16)31-24(27-15)29-22(30-31)17-5-7-19(33-2)8-6-17/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDIOAWXXHIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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